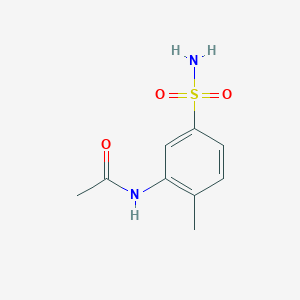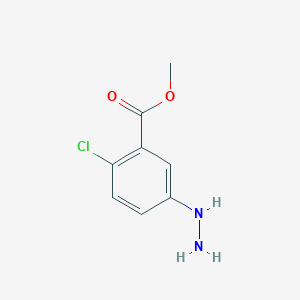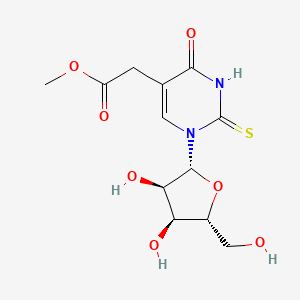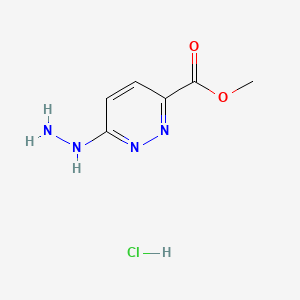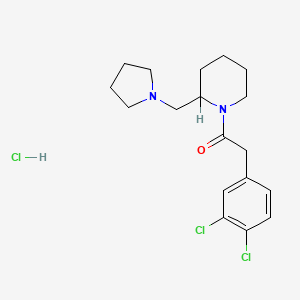
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
説明
This compound belongs to a class of chemicals that involve intricate organic structures and are of interest due to their potential applications and properties. While specific introductory details on this compound are not directly available, compounds with similar structural motifs have been extensively studied for various applications including medicinal chemistry and material science.
Synthesis Analysis
Synthesis of compounds with similar structural frameworks often involves multi-step organic reactions. For instance, compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone have been synthesized through reactions involving piperidine and chloroacetophenone under specific conditions such as microwave irradiation, showcasing the complexity and the synthetic strategies employed in accessing similar compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical space often exhibits interesting features such as hydrogen bonding patterns and crystal packing arrangements. For example, a study on related enaminones highlighted hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can be complex, with specific functionalities influencing reactivity. The synthesis and structural characterization of compounds like pyrrole derivatives demonstrate multifaceted chemical properties and reactivity patterns, influenced by their functional groups and molecular structure (Louroubi et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting points, and thermal stability are critical in understanding the practical applications of these compounds. Although specific data on the compound are not available, studies on related compounds provide insights into their physical behavior, including thermal, optical, and structural properties, which are essential for their practical application (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are fundamental aspects of organic compounds. Research on similar compounds, such as pyrylium compounds, sheds light on their reactivity, showing how they interact with methyl(ene) ketones to yield substituted benzophenones, indicating the complex chemical behavior and versatility of these molecules (Zimmermann & Fischer, 1985).
科学的研究の応用
Platelet Aggregation Inhibition
(Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976) discussed compounds similar to the chemical , focusing on their ability to inhibit ADP-induced aggregation of blood platelets. These compounds were synthesized for this purpose and showed potential in vitro, with further insights into the structure-activity relationships.
Antibacterial Activity
The research by (Merugu, Ramesh, & Sreenivasulu, 2010) and (Merugu, Ramesh, & Sreenivasulu, 2010) explored the synthesis of similar compounds and their antibacterial properties. They synthesized various derivatives under microwave irradiation and tested them for antibacterial activity, indicating potential applications in addressing bacterial infections.
Hydrogen-Bonding Studies
(Balderson, Fernandes, Michael, & Perry, 2007) examined compounds analogous to 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride, particularly focusing on their hydrogen-bonding patterns. These studies can provide valuable insights into molecular interactions and stability, relevant for various scientific applications.
Forensic Analysis
(Bijlsma, Miserez, Ibáñez, Vicent, Guillamón, Ramsey, & Hernández, 2015) focused on the identification and characterization of a novel cathinone derivative similar to our compound of interest. Their work involved advanced analytical techniques, highlighting the role of these compounds in forensic science.
Stereochemical Analysis
(Peeters, Jamróz, Blaton, & Ranter, 1998) studied the stereochemical properties of compounds closely related to the chemical . Understanding stereochemistry is crucial for drug design and development, influencing efficacy and safety.
Cannabinoid Receptor Interaction
(Shim, Welsh, Cartier, Edwards, & Howlett, 2002) analyzed the molecular interaction of a compound similar to 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride with the CB1 cannabinoid receptor, contributing to our understanding of receptor-ligand interactions in the context of neuroscience and pharmacology.
Synthesis and Characterization
(Sroor, 2019) and (Tkachev, Sayapin, Dorogan, Kolodina, Gusakov, Komissarov, Shilov, Aldoshin, & Minkin, 2017) focus on the synthesis and structural characterization of compounds related to our chemical of interest, highlighting the importance of synthetic methodologies and structural analysis in chemical research.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride | |
CAS RN |
112282-24-3 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



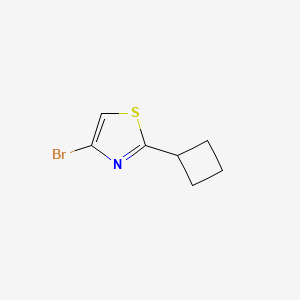
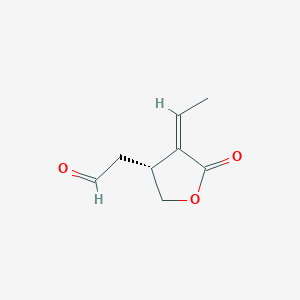
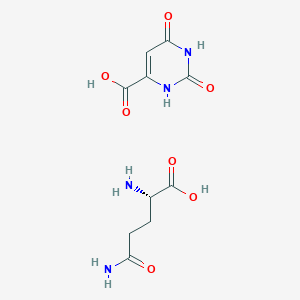
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
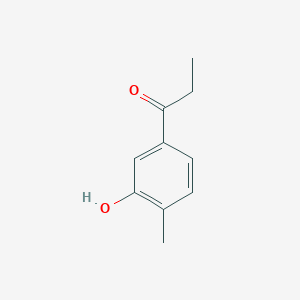
![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)

